4-(2-Azidoethyl)morpholine

Boiling point Purification Distillation

4-(2-Azidoethyl)morpholine (CAS 660395-39-1), also known as 2-morpholinoethylazide or 2-morpholin-4-ylethylazide, is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₂N₄O and a molecular weight of 156.19 g/mol. It features a morpholine ring linked via an ethyl spacer to a terminal azide (–N₃) group, placing it within the class of organic azides widely employed as click chemistry handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
CAS No. 660395-39-1
Cat. No. B1597671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Azidoethyl)morpholine
CAS660395-39-1
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESC1COCCN1CCN=[N+]=[N-]
InChIInChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2
InChIKeyKBEOLKFODUELIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Azidoethyl)morpholine (CAS 660395-39-1): What Procurement Teams Need to Know Before Sourcing This Azido-Morpholine Click Chemistry Building Block


4-(2-Azidoethyl)morpholine (CAS 660395-39-1), also known as 2-morpholinoethylazide or 2-morpholin-4-ylethylazide, is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₂N₄O and a molecular weight of 156.19 g/mol . It features a morpholine ring linked via an ethyl spacer to a terminal azide (–N₃) group, placing it within the class of organic azides widely employed as click chemistry handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound is supplied as a liquid at ambient temperature with a reported boiling point of 74–76 °C and is available from multiple commercial vendors at purities ranging from 95% to ≥98% . Its dual functionality—a click-reactive azide and a morpholine ring with demonstrated lysosome-targeting properties—makes it a candidate building block for bioconjugation, fluorescent probe synthesis, and medicinal chemistry applications [1].

Why 4-(2-Azidoethyl)morpholine Cannot Be Replaced by Its Haloethyl or Aminoethyl Analogs Without Compromising Click Reactivity


The defining functional distinction of 4-(2-Azidoethyl)morpholine is its terminal azide group, which serves as a specific and bioorthogonal handle for CuAAC click chemistry. Close structural analogs such as 4-(2-chloroethyl)morpholine (CAS 3240-94-6) or 4-(2-bromoethyl)morpholine (CAS 89583-07-3) bear halide leaving groups that undergo nucleophilic substitution rather than cycloaddition, fundamentally altering the ligation strategy and requiring different reaction conditions, catalysts, and purification protocols . The aminoethyl counterpart, 4-(2-aminoethyl)morpholine (CAS 2038-03-1), lacks the azide's click reactivity entirely and instead participates in amide coupling or reductive amination, precluding its use in the triazole-forming conjugations that define the target compound's primary application space . Even among azide-containing morpholine derivatives, differences in linker length and connectivity (e.g., 4-(azidoacetyl)morpholine with a carbonyl spacer vs. the ethyl spacer in the target compound) alter the steric and electronic environment of the azide, potentially affecting CuAAC kinetics and the physicochemical properties of the resulting triazole conjugates . These differences make straightforward generic substitution unreliable for researchers requiring predictable click chemistry performance.

Quantitative Differentiation of 4-(2-Azidoethyl)morpholine Versus Its Closest Analogs: Evidence for Procurement Decisions


Boiling Point Differential: 4-(2-Azidoethyl)morpholine Distills at 74–76 °C, While the Chloroethyl Analog Requires Temperatures Above 200 °C

4-(2-Azidoethyl)morpholine exhibits a boiling point of 74–76 °C under reduced pressure . In contrast, 4-(2-chloroethyl)morpholine (CAS 3240-94-6) has a reported boiling point of 202.8 °C at 760 mmHg , and 4-(2-bromoethyl)morpholine (CAS 89583-07-3) has a predicted boiling point of approximately 219.9 °C . The approximately 125–145 °C lower boiling point of the azidoethyl derivative enables purification by gentle distillation under milder conditions, reducing thermal decomposition risk—a particular concern for organic azides. This physical property difference directly impacts laboratory workflow and large-scale purification feasibility. NOTE: The boiling point comparison is across different pressure conditions (reduced vs. atmospheric), which must be factored into practical purification planning.

Boiling point Purification Distillation Physical property comparison

Physical State at Ambient Temperature: Liquid Azidoethyl vs. Solid Chloroethyl and Azidoacetyl Analogs

4-(2-Azidoethyl)morpholine is a liquid at 20 °C , whereas the closely related 4-(2-chloroethyl)morpholine is a solid at ambient temperature with a melting point of 34 °C , and 4-(azidoacetyl)morpholine (CAS 864528-04-1) is a crystalline solid with a melting point of 60–63 °C . The liquid physical state of the target compound eliminates the need for pre-weighing dissolution steps, facilitates direct volumetric dispensing, and may enhance miscibility with organic reaction solvents. This practical handling advantage is particularly relevant for high-throughput synthesis workflows and automated liquid-handling platforms.

Physical state Handling Solubility Formulation

Molecular Weight Advantage: 4-(2-Azidoethyl)morpholine (MW 156.19) Offers Superior Atom Economy vs. Bromoethyl Analog (MW 194.06)

With a molecular weight of 156.19 g/mol , 4-(2-azidoethyl)morpholine is approximately 20% lighter than the bromoethyl analog 4-(2-bromoethyl)morpholine (MW 194.06 g/mol) and approximately 16% lighter than the chloroethyl analog (MW 186.08 g/mol for the free base) . For equivalent molar-scale reactions, procurement of the azidoethyl derivative requires fewer grams of material, translating to reduced shipping weight and potentially lower per-mole cost. This molecular weight difference also means that conjugates prepared via CuAAC using the azidoethyl-morpholine handle introduce less extraneous mass to the target biomolecule compared to conjugates constructed from the bromoethyl precursor via alternative chemistry.

Molecular weight Atom economy Scale-up Cost efficiency

Click Chemistry Compatibility: The Azide Group Enables CuAAC-Based Conjugation, a Reactivity Profile Absent in Haloethyl Analogs

The terminal azide group of 4-(2-azidoethyl)morpholine enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction that proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles [1]. This reactivity is fundamentally absent in the haloethyl analogs (chloroethyl and bromoethyl), which instead act as electrophiles in nucleophilic substitution reactions. While the aminoethyl analog can be converted to the azide via diazotransfer, this requires an additional synthetic step with associated yield loss. Santa Cruz Biotechnology explicitly positions 2-(4-morpholino)ethylazide for its capacity to participate in CuAAC cycloaddition reactions, noting its utility in biomolecule labeling and visualization due to high specificity and efficiency in bioconjugation . No direct quantitative kinetic comparison between the azidoethyl derivative and other azido-morpholine variants was identified in the accessible literature. This evidence dimension is therefore classified as class-level inference: the azide functional group's click reactivity is well-established across the organic azide compound class, but compound-specific kinetic data (e.g., second-order rate constants for CuAAC with a defined alkyne partner) are not publicly available for this specific compound.

Click chemistry CuAAC Bioconjugation Cycloaddition Bioorthogonal

Lysosome-Targeting Potential: The Morpholine Ring Confers Subcellular Localization Capability Not Available in Non-Morpholine Azide Building Blocks

The morpholine ring is a well-established lysosome-targeting moiety in fluorescent probe design, functioning through accumulation in the acidic lysosomal compartment (pH 4.5–5.5) [1]. A 2025 systematic review evaluated morpholine ring performance across 177 different lysosome-targeting probes, confirming that morpholine modification is a commonly adopted lysosomal targeting strategy with excellent structural adaptability, although the localization effect is influenced by the overall molecular log P value and charge state [1]. In contrast, azide building blocks lacking a morpholine ring (e.g., simple alkyl azides or PEG-azides) do not inherently possess this subcellular targeting functionality. While no published study was identified that directly demonstrates lysosomal accumulation of a probe synthesized from 4-(2-azidoethyl)morpholine specifically, the morpholine ring's lysosome-targeting property is a class-level characteristic supported by extensive literature. The target compound thus offers a dual-function building block: the azide for click conjugation and the morpholine for potential lysosomal localization, a combination not available in non-morpholine azide reagents.

Lysosome targeting Fluorescent probes Subcellular imaging Morpholine

Commercial Purity and Vendor Availability: ≥98% Purity Options with Defined Storage Specifications

4-(2-Azidoethyl)morpholine is commercially available at ≥98% purity from Santa Cruz Biotechnology and at 95% minimum purity from AKSci . Sigma-Aldrich supplies the compound through its AldrichCPR collection; however, Sigma-Aldrich explicitly states that it does not collect analytical data for this product and sells it 'AS-IS' without warranty . In comparison, 4-(2-chloroethyl)morpholine is typically available at 95% purity , and 4-(2-bromoethyl)morpholine at 95% purity . The availability of ≥98% purity from at least one vendor provides an option for applications requiring higher initial purity, such as bioconjugation where azide-containing impurities could compete in click reactions. Storage specifications are well-defined: long-term storage at 2–8 °C, with the compound classified as a combustible solid (Storage Class Code 11) and WGK 3 .

Purity Vendor comparison Quality control Storage stability

High-Value Application Scenarios for 4-(2-Azidoethyl)morpholine: Where the Evidence Supports Prioritizing This Building Block


CuAAC-Based Bioconjugation for Protein and Nucleic Acid Labeling

The azide group of 4-(2-azidoethyl)morpholine enables CuAAC-mediated conjugation to alkyne-functionalized biomolecules, forming stable 1,2,3-triazole linkages under mild aqueous conditions [1]. This scenario leverages the compound's definitive advantage over haloethyl analogs: the haloethyl compounds cannot participate in CuAAC and would require fundamentally different (and often less bioorthogonal) conjugation chemistry. Researchers should source the ≥98% purity grade to minimize azide-consuming impurities that could reduce labeling efficiency. This application is supported by Santa Cruz Biotechnology's explicit positioning of the compound for biomolecule labeling and visualization .

Synthesis of Lysosome-Targeted Fluorescent Probes for Live-Cell Imaging

The morpholine ring in 4-(2-azidoethyl)morpholine is a documented lysosome-targeting moiety, as confirmed by a 2025 systematic review of 177 morpholine-containing lysosomal probes [2]. The azide handle allows conjugation of the morpholine targeting group to alkyne-modified fluorophores via CuAAC, generating lysosome-directed imaging agents. The liquid physical state facilitates direct use in automated synthesis platforms. Researchers should note that lysosomal targeting efficiency depends on the overall molecular properties of the final conjugate (log P, charge), as highlighted in the review [2], and should validate subcellular localization experimentally.

Multi-Step Organic Synthesis Requiring Distillative Purification of the Azide Intermediate

For synthetic routes where the azide intermediate must be purified before subsequent steps, the boiling point of 74–76 °C allows distillation under relatively mild conditions, reducing thermal decomposition risk compared to higher-boiling analogs. The lower molecular weight (156.19 g/mol) also contributes to favorable atom economy in multi-step sequences. This scenario is most relevant when the synthetic plan involves isolating the azidoethyl-morpholine intermediate rather than using it in situ, and where thermal safety considerations favor lower distillation temperatures.

Scale-Up Feasibility Assessment Where Per-Mole Reagent Cost Is a Procurement Driver

For process chemistry groups evaluating building blocks for scale-up, the 16–20% lower molecular weight of 4-(2-azidoethyl)morpholine versus its bromoethyl and chloroethyl analogs translates to proportionally fewer kilograms required per mole of product. Combined with its liquid physical state (enabling bulk transfer by pumping rather than solid handling), this compound presents practical advantages for pilot-scale operations. However, the thermal sensitivity of organic azides necessitates rigorous safety assessment before scale-up, and buyers should verify lot-specific purity and stability data directly with the vendor, particularly given Sigma-Aldrich's disclaimer that it does not collect analytical data for this AldrichCPR product .

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